(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine
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Overview
Description
(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes a phenylmethylidene group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine typically involves the reaction of 3,4-diphenyl-1,2-oxazole with phenylmethylidenehydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenyl-1,2-oxazole: A precursor in the synthesis of the compound.
Phenylmethylidenehydroxylamine: Another precursor used in the synthesis.
Other Oxazoles: Compounds with similar structures but different substituents.
Uniqueness
What sets (NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine apart from similar compounds is its unique combination of functional groups, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H16N2O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C22H16N2O2/c25-23-21(18-14-8-3-9-15-18)22-19(16-10-4-1-5-11-16)20(24-26-22)17-12-6-2-7-13-17/h1-15,25H/b23-21+ |
InChI Key |
HPERIAHCFRJJBJ-XTQSDGFTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)/C(=N/O)/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C(=NO)C4=CC=CC=C4 |
Origin of Product |
United States |
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